

Application Notes and Protocols: Western Blot Analysis of BDNF Expression Following Pridopidine Treatment

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Compound of Interest

Compound Name: Pridopidine Hydrochloride

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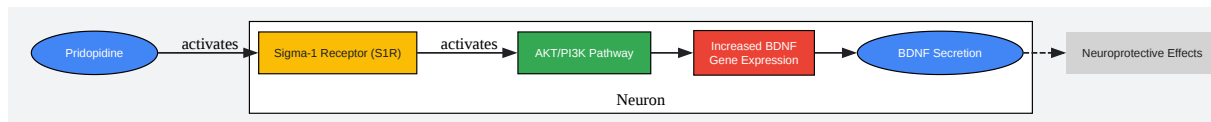
Introduction

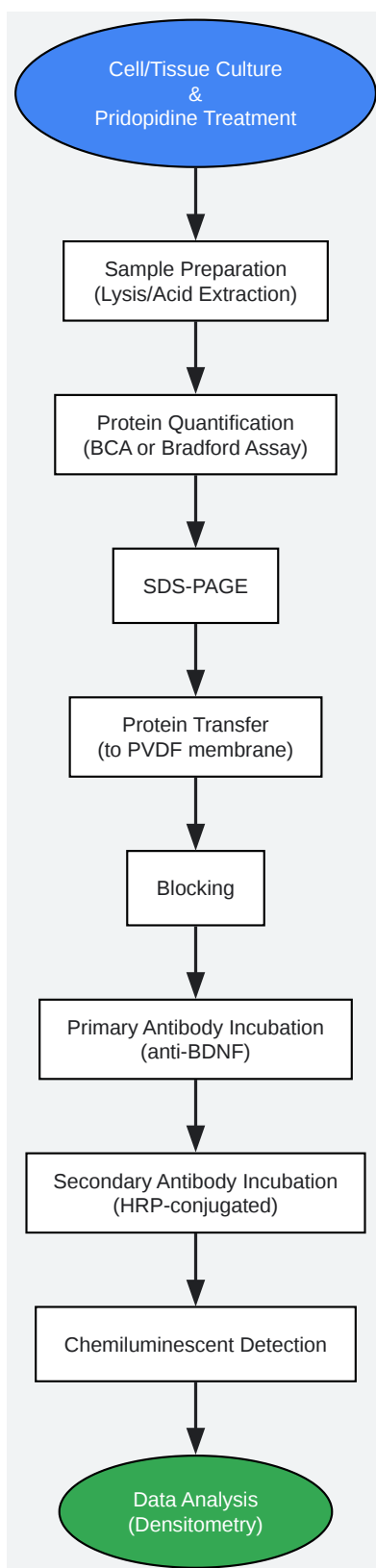
Pridopidine is an investigational small molecule drug under development for neurodegenerative disorders such as Huntington's disease (HD) and Amyotrophic Lateral Sclerosis (ALS).[1] Its primary mechanism of action involves functioning as a selective and potent agonist of the Sigma-1 Receptor (S1R).[1][2] The S1R is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface that regulates key cellular pathways crucial for neuronal health and survival.[1][3] Activation of S1R by pridopidine has been shown to exert neuroprotective effects, in part by upregulating the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF).[4][5] BDNF is a critical neurotrophin involved in neuronal survival, plasticity, and function, and its diminished levels are implicated in the pathology of several neurodegenerative diseases.[3][6]

These application notes provide a detailed protocol for performing Western blot analysis to quantify changes in BDNF protein expression in response to pridopidine treatment.

Pridopidine's Mechanism of Action on BDNF Expression

Pridopidine's effect on BDNF is primarily mediated through its activation of the Sigma-1 Receptor (S1R).[4][7] This interaction triggers a cascade of downstream signaling events that ultimately lead to increased BDNF expression and secretion. The proposed signaling pathway involves the activation of the AKT/PI3K pathway, which is known to promote neuronal survival and plasticity.[4][7] Furthermore, pridopidine has been shown to rescue the trafficking of BDNF and its receptor, TrkB, which is impaired in conditions like Huntington's disease, leading to enhanced neurotrophin signaling at the synapse.[3][8] The S1R-mediated increase in BDNF is a key component of pridopidine's neuroprotective effects.[4]





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